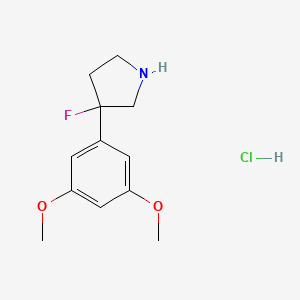![molecular formula C11H10FN5 B1448648 1-{4-[(1R)-1-azidoethyl]-2-fluorophenyl}-1H-pyrazole CAS No. 1820572-01-7](/img/structure/B1448648.png)
1-{4-[(1R)-1-azidoethyl]-2-fluorophenyl}-1H-pyrazole
Overview
Description
1-{4-[(1R)-1-azidoethyl]-2-fluorophenyl}-1H-pyrazole, also known as 1-{4-[(1R)-1-azidoethyl]-2-fluorophenyl}-1-pyrazole, is an organic compound that has a wide range of applications in the scientific research field. It is a heterocyclic compound that contains both a pyrazole ring and an azido group. The azido group is an important functional group for its use in various organic synthesis reactions, such as the Huisgen cycloaddition reaction. In addition, the pyrazole ring is also a useful functional group for its application in various organic reactions. This compound is widely used in various scientific research applications, such as in medicinal chemistry, organic synthesis, and biochemistry.
Scientific Research Applications
Organophosphorus Azoles: Synthesis and Stereochemistry
Organophosphorus azoles, including compounds structurally related to 1-{4-[(1R)-1-azidoethyl]-2-fluorophenyl}-1H-pyrazole, are explored for their stereochemical structures using NMR spectroscopy and quantum chemistry. The focus is on the phosphorus atoms' coordination in phosphorylated N-vinylazoles, offering insights into Z/E isomerization processes (Larina, 2023).
Pyrazole Heterocycles in Medicinal Chemistry
Pyrazole derivatives, akin to the specified chemical, are significant in medicinal chemistry, serving as pharmacophores in various biologically active compounds. Their synthesis involves condensation and cyclization, highlighting their role in creating anticancer, analgesic, anti-inflammatory, and antimicrobial agents, among others. This underscores the pyrazole moiety's versatility in drug development (Dar & Shamsuzzaman, 2015).
Synthetic Strategies and Biological Activities of Pyrazoles
Pyrazoles are central in agrochemical and pharmaceutical research due to their broad biological activities. Various synthetic methods, including reactions under microwave conditions, are utilized to produce pyrazole derivatives with antimicrobial, antifungal, and antiviral properties. These strategies demonstrate the compound class's potential in creating new bioactive molecules (Sheetal et al., 2018).
Multicomponent Synthesis of Bioactive Pyrazoles
The synthesis of bioactive pyrazole derivatives via multicomponent reactions (MCRs) highlights the efficiency and versatility of these methods in producing molecules with antibacterial, anticancer, and antifungal activities. This approach, focused on the pyrazole moiety, supports the development of new drugs and therapeutic agents, demonstrating the scaffold's significant therapeutic potential (Becerra et al., 2022).
Pyrazoline Derivatives: Synthetic and Medicinal Perspectives
Methyl-substituted pyrazoles, including structures related to 1-{4-[(1R)-1-azidoethyl]-2-fluorophenyl}-1H-pyrazole, are highlighted for their medicinal significance, showing a spectrum of biological activities. This review emphasizes the synthetic approaches and medical importance of these derivatives, contributing to medicinal chemistry by offering a foundation for developing new, potent drugs (Sharma et al., 2021).
properties
IUPAC Name |
1-[4-[(1R)-1-azidoethyl]-2-fluorophenyl]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN5/c1-8(15-16-13)9-3-4-11(10(12)7-9)17-6-2-5-14-17/h2-8H,1H3/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKKNOEUNTYNZLF-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)N2C=CC=N2)F)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC(=C(C=C1)N2C=CC=N2)F)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901210108 | |
| Record name | 1H-Pyrazole, 1-[4-[(1R)-1-azidoethyl]-2-fluorophenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901210108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{4-[(1R)-1-azidoethyl]-2-fluorophenyl}-1H-pyrazole | |
CAS RN |
1820572-01-7 | |
| Record name | 1H-Pyrazole, 1-[4-[(1R)-1-azidoethyl]-2-fluorophenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1820572-01-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrazole, 1-[4-[(1R)-1-azidoethyl]-2-fluorophenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901210108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



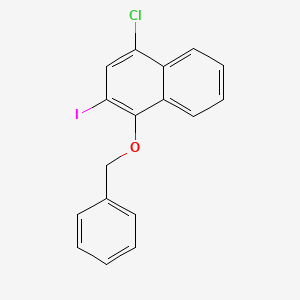
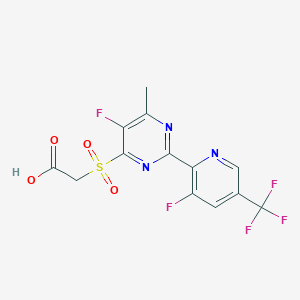
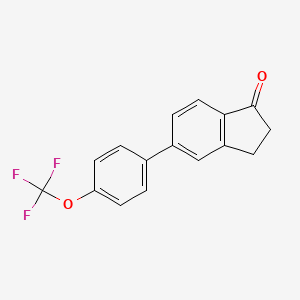

![(7-Fluoroimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B1448574.png)
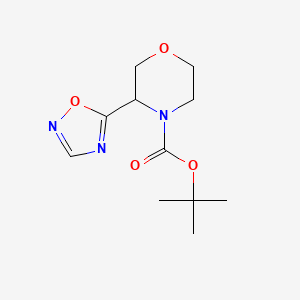
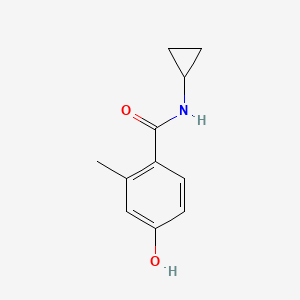

amine](/img/structure/B1448579.png)
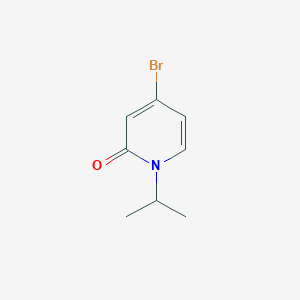

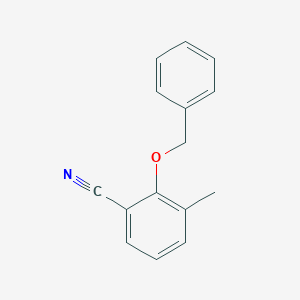
![3-[1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazol-3-yl]morpholine hydrochloride](/img/structure/B1448586.png)
